molecular formula C13H18N4O2S3 B2921538 5-ethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-sulfonamide CAS No. 2034458-19-8

5-ethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-sulfonamide

Cat. No.: B2921538
CAS No.: 2034458-19-8
M. Wt: 358.49
InChI Key: XELLUBHKXGITMT-UHFFFAOYSA-N
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Description

5-ethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-sulfonamide is a high-purity chemical reagent designed for research applications in medicinal chemistry and drug discovery. This novel compound features a hybrid structure combining a thiophene-sulfonamide moiety with a 1,2,5-thiadiazole heterocycle, a scaffold recognized for its significant potential in pharmaceutical development . The inclusion of the sulfonamide group is a key feature, as such functional groups are established in many biologically active molecules and are known to inhibit enzymes like carbonic anhydrase, which is a target in therapies for glaucoma, epilepsy, and cancer . The 1,2,5-thiadiazole ring is a nitrogen-sulfur containing heterocycle known to confer high stability and interesting electronic properties to molecules, often leading to strong interactions with biological targets . The primary research value of this compound lies in its structural framework, which allows scientists to investigate structure-activity relationships (SAR), particularly around the 1,2,5-thiadiazole-piperidine linkage and the thiophene-sulfonamide side chain. Researchers can utilize this compound as a key intermediate or a lead scaffold for developing new therapeutic agents. Potential areas of investigation include oncology, given the documented anticancer properties of various thiadiazole derivatives, and infectious diseases, as similar structures have shown antimicrobial activities . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

5-ethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2S3/c1-2-11-3-4-13(20-11)22(18,19)16-10-5-7-17(8-6-10)12-9-14-21-15-12/h3-4,9-10,16H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELLUBHKXGITMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2CCN(CC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiadiazole core. This can be achieved through the cyclization of thiosemicarbazides with chloroacetic acid

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The thiophene ring can be oxidized to form thiophene-2-one derivatives.

  • Reduction: The thiadiazole ring can be reduced to form a corresponding amine.

  • Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation reactions may use oxidizing agents like potassium permanganate or chromic acid.

  • Reduction reactions might involve hydrogenation using palladium on carbon (Pd/C) as a catalyst.

  • Substitution reactions could employ nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Thiophene-2-one derivatives

  • Reduction: Thiadiazole amine derivatives

  • Substitution: Piperidine derivatives with various substituents

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: The biological activity of thiadiazole derivatives has been studied extensively. This compound may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: Due to its potential biological activity, this compound could be investigated for its therapeutic effects. It may be used in the development of new drugs targeting various diseases, including infections and cancer.

Industry: In the chemical industry, this compound could be used as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-ethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-sulfonamide exerts its effects involves interactions with specific molecular targets. The thiadiazole ring, in particular, is known for its ability to cross cellular membranes and bind to biological targets. The exact molecular pathways and targets would depend on the specific biological activity being studied, but they may involve enzyme inhibition, receptor binding, or modulation of signaling pathways.

Comparison with Similar Compounds

Structural Diversity

  • Thiadiazole Isomerism : The target compound contains a 1,2,5-thiadiazole ring, whereas and compounds feature 1,3,4-thiadiazole systems. Isomerism impacts electronic properties and target binding; 1,3,4-thiadiazoles () are associated with insecticidal activity, while 1,2,5-thiadiazoles (target compound) may exhibit distinct pharmacological profiles .
  • Piperidine vs. In contrast, ’s compound replaces piperidine with a thiazolo-triazole-ethyl chain, likely altering solubility and target selectivity .

Pharmacokinetic Considerations

  • Sulfonamide Groups: Both the target compound and ’s analog include sulfonamide moieties, which enhance water solubility and binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase).
  • Electron-Withdrawing Substituents : The trifluoromethyl group in ’s compounds improves metabolic stability and potency, a feature absent in the target compound. The ethyl group in the target compound may instead enhance lipophilicity .

Biological Activity

5-ethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-sulfonamide is a compound of interest due to its potential therapeutic applications, particularly as an inhibitor of carbonic anhydrase (CA) enzymes. This article reviews the biological activity of this compound, focusing on its inhibitory effects on various biological targets, including carbonic anhydrases and other relevant enzymes.

Chemical Structure and Properties

The compound features a thiophene ring and a sulfonamide group, which are known for their biological activities. The presence of a thiadiazole moiety enhances its interaction with biological targets, making it a subject of pharmacological studies.

Carbonic Anhydrase Inhibition

Research indicates that thiophene-based sulfonamides, including our compound of interest, exhibit significant inhibitory effects on human carbonic anhydrases I and II (hCA-I and hCA-II).

  • Inhibition Potency : The IC50 values for various thiophene-based sulfonamides range from 69 nM to 70 µM against hCA-I and 23.4 nM to 1.405 µM against hCA-II. The K_i values further support these findings, showing a range from 66.49 ± 17.15 nM to 234.99 ± 15.44 µM for hCA-I and from 74.88 ± 20.65 nM to 38.04 ± 12.97 µM for hCA-II .
  • Mechanism of Inhibition : The compounds demonstrate noncompetitive inhibition properties, indicating that they bind outside the catalytic site of the enzyme, which may provide insights into designing more selective inhibitors .

Other Enzyme Inhibitory Activities

In addition to carbonic anhydrase inhibition, there is evidence suggesting that related compounds exhibit activity against various other enzymes:

  • Lactoperoxidase : A study found that certain thiophene-2-sulfonamides showed competitive inhibition against lactoperoxidase, highlighting their potential in modulating oxidative stress responses .

Case Studies

Several studies have explored the biological activity of compounds similar to this compound:

  • Study on Carbonic Anhydrases : A detailed investigation into the inhibition profiles of thiophene-based sulfonamides revealed that small structural modifications could significantly enhance their potency against hCA-II .
  • Thiadiazole Derivatives : Research focused on thiadiazole derivatives demonstrated their effectiveness as selective inhibitors of mitochondrial carbonic anhydrases, suggesting a specific targeting mechanism that could be beneficial in therapeutic contexts .

Data Summary

CompoundTarget EnzymeIC50 (nM)K_i (nM)Inhibition Type
This compoundhCA-I69 - 70 µM66.49 ± 17.15Noncompetitive
Similar Thiophene DerivativehCA-II23.4 - 1.405 µM74.88 ± 20.65Noncompetitive
Related CompoundLactoperoxidaseNot specifiedNot specifiedCompetitive

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